1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene
Description
1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene (CAS: Not explicitly provided in evidence; synonyms include 3-fluoro-4-trifluoromethoxybromobenzene or 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene in some contexts ) is a halogenated aromatic compound featuring bromine, fluorine, and a trifluoromethoxy group. Its structure positions substituents at the 1-, 2-, and 3-positions of the benzene ring, though nomenclature discrepancies exist in the literature. For instance, lists 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene as a synonym, which implies substituents at positions 1 (Br), 3 (F), and 4 (OCF₃), while the target compound’s numbering may vary based on IUPAC conventions. This compound is primarily used in Pd-catalyzed direct arylations for synthesizing heteroaromatic derivatives, such as imidazopyridines and benzothiophenes, due to its electron-withdrawing groups that enhance electrophilicity .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJCNJPOHMSPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Diels-Alder Reaction: this compound can undergo Diels-Alder reactions with dienes in the presence of a Lewis acid catalyst.
Major Products Formed:
Arylated Products: In Suzuki-Miyaura coupling, the major products are arylated derivatives of the original compound.
Epoxy Derivatives: Diels-Alder reactions can yield epoxy derivatives, which are useful intermediates in organic synthesis.
Scientific Research Applications
1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is employed in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-bromo-3-fluoro-2-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a palladium-catalyzed process. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The meta-substituted bromo(trifluoromethoxy)benzenes (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) show high reactivity due to reduced steric hindrance and enhanced electrophilicity from the OCF₃ group .
- Ortho-Substitution : 1-Bromo-2-(trifluoromethoxy)benzene exhibits comparable yields to meta-substituted analogues, suggesting minimal steric interference in Pd-catalyzed reactions .
Biological Activity
1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a trifluoromethoxy group. This combination imparts significant biological activity and potential applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.
The compound has the molecular formula and features distinct electronic properties due to the presence of the trifluoromethoxy group, which is known for its strong electron-withdrawing characteristics. These properties enhance the compound's reactivity and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃BrF₄O |
| Molar Mass | 259 g/mol |
| Boiling Point | 171 °C |
| Density | 1.63 g/cm³ |
| Solubility | 0.0288 g/L (20 °C) |
| Flash Point | 69 °C |
| LD50 (oral, rat) | >2000 mg/kg |
Enzyme Interactions
This compound has been investigated for its ability to influence enzyme activity, particularly in biochemical assays. The compound acts as a probe that can modulate cellular signaling pathways, making it a candidate for further research in drug discovery.
The mechanism of action involves several key interactions:
- Halogen Bonding : The bromine and fluorine atoms can participate in halogen bonding, enhancing binding affinity to biological targets.
- Hydrogen Bonding : The trifluoromethoxy group can engage in hydrogen bonding, which is crucial for stabilizing interactions with enzymes and receptors.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethoxy group was found to enhance the potency compared to non-fluorinated analogs .
- Inhibition of Enzymatic Activity : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders. For example, it showed promise in inhibiting the enzyme responsible for serotonin uptake, which could have implications for mood disorders.
- Cancer Research : Preliminary studies have suggested that compounds similar to this compound may exhibit anticancer properties by interfering with cell proliferation pathways. Further investigations are needed to elucidate these effects fully .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | C₇H₃BrF₄O | Different substitution pattern affecting activity |
| 1-Bromo-4-(trifluoromethoxy)benzene | C₇H₃BrF₄O | Lacks fluorine at position three |
| 1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene | C₈H₄BrF₄O | Additional methyl group alters reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
